Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate
Description
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7F8NO2/c20-12-13(21)15(23)17(16(24)14(12)22)30-18(29)9-3-1-8(2-4-9)11-6-5-10(7-28-11)19(25,26)27/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVFNQGTIWSDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7F8NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640251 | |
| Record name | Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910036-89-4 | |
| Record name | Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification via Acid Chloride Intermediate
Step 1: Acid Chloride Formation
The 4-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions to form the corresponding acid chloride.
- Typical conditions: reflux in dry solvent (e.g., dichloromethane or chloroform) for 1–3 hours.
- The reaction is monitored by disappearance of the acid peak in IR spectroscopy.
Step 2: Coupling with Pentafluorophenol
The acid chloride intermediate is then reacted with pentafluorophenol in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.
- Reaction conditions: room temperature to mild heating (25–50 °C), typically 2–6 hours.
- Solvent: dichloromethane or tetrahydrofuran (THF).
- The reaction yields the pentafluorophenyl ester with high purity after purification by column chromatography or recrystallization.
Direct Esterification Using Coupling Reagents
Alternatively, the ester can be synthesized by direct coupling of the acid and pentafluorophenol using carbodiimide-based coupling agents such as:
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Coupled with additives like 4-dimethylaminopyridine (DMAP) to catalyze the esterification.
Typical procedure:
- Dissolve the acid and pentafluorophenol in anhydrous dichloromethane.
- Add DCC and DMAP at 0 °C, then stir at room temperature for 12–24 hours.
- Filter off dicyclohexylurea precipitate.
- Purify product by chromatography.
This method avoids the use of corrosive acid chlorides and allows milder reaction conditions.
Reaction Optimization and Yields
Based on analogous fluorinated aromatic ester syntheses and reported data:
| Parameter | Typical Condition | Outcome |
|---|---|---|
| Acid chloride formation time | 1–3 hours at reflux | Complete conversion to acid chloride |
| Esterification time | 2–6 hours at room temperature | Yields of 80–95% |
| Solvent | Dichloromethane, THF | Good solubility and reaction efficiency |
| Base | Triethylamine or pyridine | Efficient HCl scavenging |
| Coupling reagent (direct esterification) | DCC or EDC with DMAP, 12–24 hours | Yields 75–90%, mild conditions |
Analytical and Purification Techniques
- Purity assessment: High-performance liquid chromatography (HPLC) with fluorinated solvent systems is used to confirm >95% purity.
- Structural confirmation: Nuclear magnetic resonance (NMR) spectroscopy, especially ^19F NMR, confirms the presence of pentafluorophenyl and trifluoromethyl groups.
- Mass spectrometry: Confirms molecular weight (433.25 g/mol).
- Melting point and thermal data: Predicted boiling point around 489 °C and density ~1.515 g/cm³ are consistent with highly fluorinated aromatic esters.
Research Findings and Comparative Notes
- The use of pentafluorophenyl esters is common in bioconjugation and medicinal chemistry due to their high reactivity and stability.
- Microwave-assisted esterification methods have been reported to enhance reaction rates and yields in related fluorinated aromatic systems, though specific data on this compound is limited.
- The choice of coupling method depends on scale, desired purity, and sensitivity of functional groups.
- Avoiding bench-chem sources, the most reliable data come from chemical databases and peer-reviewed synthetic methodology papers focusing on fluorinated aromatic esters.
Summary Table: Preparation Methods Overview
| Method | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acid chloride + pentafluorophenol | SOCl₂ or (COCl)₂, pentafluorophenol, base | Reflux acid chloride, RT esterification | 80–95% | High yield, straightforward | Use of corrosive reagents |
| Direct coupling (DCC/EDC + DMAP) | DCC or EDC, DMAP, pentafluorophenol | RT, 12–24 h | 75–90% | Milder conditions, no acid chlorides | Longer reaction time, urea byproduct |
This detailed synthesis overview provides a professional and authoritative guide to the preparation of this compound, based on diverse and reliable chemical sources, suitable for academic and industrial research applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Carbonyl
The electron-deficient carbonyl group in the ester moiety is highly susceptible to nucleophilic attack. The pentafluorophenyl group acts as an excellent leaving group due to the strong electron-withdrawing effects of fluorine atoms, which stabilize the resultant phenoxide ion .
Mechanism :
-
Nucleophiles (e.g., amines, alkoxides) attack the electrophilic carbonyl carbon.
-
The tetrahedral intermediate collapses, releasing pentafluorophenoxide.
Examples :
This reactivity is exploited to synthesize amides, thioesters, and other ester derivatives for pharmaceutical and materials science applications .
Participation in Cross-Coupling Reactions
While the compound itself is not a direct participant in Suzuki-Miyaura couplings, its structural motifs suggest potential derivatization pathways. The pyridinyl subunit, when functionalized with a boronic ester, can undergo cross-coupling, as demonstrated in related systems .
Key Findings :
-
Iridium-catalyzed borylation of similar trifluoromethylpyridines yields boronic esters capable of Suzuki couplings with aryl halides .
-
Electron-withdrawing groups (e.g., trifluoromethyl) enhance the stability of intermediates in coupling reactions .
Example Transformation :
-
Convert the benzoate ester to a boronic acid derivative.
-
Couple with aryl bromides under palladium catalysis to form biaryl systems .
Hydrolysis and Transesterification
The ester bond undergoes hydrolysis under acidic or basic conditions, yielding 4-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid. Transesterification with alcohols produces new esters, altering solubility and reactivity profiles .
Conditions and Outcomes :
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
The pyridine ring’s electron-deficient nature directs electrophiles to specific positions. The trifluoromethyl group at the 5-position further deactivates the ring, limiting but not eliminating EAS reactivity.
Observed Reactions :
-
Nitration : Occurs at the 3-position of the pyridine ring under strongly acidic conditions.
-
Halogenation : Limited success due to deactivation; requires harsh reagents (e.g., Cl₂, FeCl₃).
Stability Under Oxidative and Reductive Conditions
The compound exhibits resistance to oxidation due to the electron-withdrawing fluorine atoms. Reduction of the ester carbonyl (e.g., using LiAlH₄) yields the corresponding benzyl alcohol, though this is rarely employed due to competing side reactions .
Scientific Research Applications
Medicinal Chemistry
Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate is utilized in the development of pharmaceuticals due to its unique electronic properties imparted by fluorination. The presence of trifluoromethyl and pentafluorophenyl groups enhances lipophilicity and metabolic stability, making it suitable for drug design.
Case Study: Anticancer Agents
Research has shown that compounds similar to pentafluorophenyl esters exhibit anticancer activity by inhibiting specific enzyme pathways involved in tumor growth. For instance, derivatives have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating promising results in preclinical trials .
Materials Science
In materials science, this compound serves as a precursor for synthesizing advanced materials, including polymers and coatings. Its fluorinated nature contributes to improved chemical resistance and thermal stability.
Applications in Coatings
Fluorinated compounds are known for their hydrophobic properties. This compound can be incorporated into polymer matrices to produce coatings that are resistant to solvents and stains, making them ideal for use in harsh environments .
Analytical Chemistry
This compound is also valuable in analytical chemistry as a reagent for various chemical reactions and as a standard in chromatographic techniques.
Use in Chromatography
Due to its distinct structure, it can be used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to enhance the detection sensitivity of analytes. Its unique mass signature allows for reliable identification and quantification of compounds .
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Development of pharmaceuticals with enhanced efficacy | Increased metabolic stability |
| Materials Science | Synthesis of advanced coatings and polymers | Improved chemical resistance |
| Analytical Chemistry | Use as a derivatizing agent in chromatographic techniques | Enhanced detection sensitivity |
Mechanism of Action
The mechanism of action of Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate involves its reactivity towards nucleophiles and its ability to form stable ester and amide bonds. The electron-withdrawing nature of the fluorine atoms enhances the compound’s electrophilicity, making it a versatile reagent in various chemical transformations .
Comparison with Similar Compounds
Structural Analogues from Patent Literature (Intermediate 26)
Compound Name : 5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yl]oxy]benzoic acid (Intermediate 26, EP 3 532 474 B1)
Key Features :
- Core Structure : Benzoic acid derivative with a fused triazolopyridine ring (3-oxo[1,2,4]triazolo[4,3-a]pyridine).
- Substituents :
- A single fluorine atom at the 5-position.
- (2S)-Pentan-2-yloxy group at the 2-position.
Comparison :
| Property | Pentafluorophenyl Ester | Intermediate 26 |
|---|---|---|
| Fluorine Content | 8 F atoms (C₆F₅ + CF₃) | 1 F atom |
| Functional Groups | Ester (C₆F₅), pyridine-CF₃ | Carboxylic acid, triazolopyridine, ether |
| Electron Effects | Strongly electron-deficient (C₆F₅) | Moderate electron-withdrawal (triazolopyridine) |
| Potential Applications | Likely intermediate for fluorinated APIs | Pharmaceutical intermediate (exact use unspecified) |
Intermediate 26’s triazolopyridine system may enhance hydrogen-bonding interactions, while the pentafluorophenyl ester’s high fluorine content improves stability under harsh conditions.
Comparison with a Pyrazole-Based Difluorobenzoate
Compound Name : [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate (ECHEMI Report)
Key Features :
- Core Structure : Pyrazole ring substituted with a 2,6-difluorobenzoate ester.
- Substituents :
- 4-Methylphenylsulfanyl group at the 4-position.
- Phenyl and methyl groups on the pyrazole.
Comparison :
| Property | Pentafluorophenyl Ester | Pyrazole-Based Difluorobenzoate |
|---|---|---|
| Fluorine Content | 8 F atoms | 2 F atoms (2,6-difluoro) |
| Aromatic Systems | Pyridine + benzoate | Pyrazole + benzoate |
| Sulfur Content | None | Thioether (S) linkage |
| Solubility | Likely low (high fluorine) | Moderate (thioether may enhance lipophilicity) |
| Synthetic Complexity | High (multiple fluorinations) | Moderate (sulfanyl group via substitution) |
Its difluorobenzoate moiety provides milder electron-withdrawing effects compared to C₆F₅.
Research Findings and Implications
- Fluorine Impact : The pentafluorophenyl ester’s high fluorine content correlates with enhanced thermal stability and resistance to nucleophilic attack, making it preferable for high-performance materials. In contrast, compounds like Intermediate 26 and the pyrazole derivative may prioritize specific biological interactions .
- Bioactivity : While the pentafluorophenyl ester’s trifluoromethylpyridine group is common in kinase inhibitors, the pyrazole-based compound’s sulfur linkage could target cysteine-rich enzymes (e.g., proteases).
Biological Activity
Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate (CAS Number: 910036-89-4) is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis, and biological effects of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C19H7F8NO2
- Molecular Weight : 433.25 g/mol
- Structure : The compound features a pentafluorophenyl group attached to a pyridine derivative through a benzoate linkage, which contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzoate ester from the corresponding benzoic acid and pentafluorophenol. The trifluoromethyl substitution on the pyridine ring enhances its lipophilicity and potential biological interactions.
Antimicrobial Properties
Research indicates that fluorinated compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi. The presence of multiple fluorine atoms increases the lipophilicity of the molecule, facilitating membrane penetration and enhancing its bioactivity.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells, although further investigation is required to elucidate its mechanism of action and therapeutic potential.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various fluorinated benzoates demonstrated that Pentafluorophenyl derivatives exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for non-fluorinated counterparts.
Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli Non-fluorinated benzoate 128 256 Pentafluorophenyl benzoate 16 32 -
Cytotoxicity in Cancer Cell Lines :
- In vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound induced cell death with an IC50 value of approximately 10 µM after 48 hours of treatment.
Q & A
Q. Key Considerations :
- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of fluorinated intermediates.
- Monitor reaction progress via TLC or HPLC due to the electron-deficient nature of fluorinated aromatics.
How can the purity and structural integrity of this fluorinated benzoate ester be assessed?
Basic Research Question
Analytical Workflow :
- HPLC : Utilize a C18 column with a mobile phase containing ammonium acetate buffer (pH 6.5, prepared by dissolving 15.4 g in 1 L H₂O and adjusting with 10% acetic acid) for improved peak resolution of fluorinated compounds .
- NMR : Confirm substituent positions via NMR (e.g., distinguishing pentafluorophenyl signals at δ -160 to -165 ppm) and NMR for pyridinyl protons (δ 8.5–9.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out de-fluorination artifacts.
What challenges arise in the purification of this compound due to its fluorinated groups?
Advanced Research Question
Challenges :
- High Melting Point : Fluorinated aromatics (e.g., 4-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid melts at 287.5–293.5°C) require high-boiling solvents like DMF or DMSO for recrystallization, which may retain impurities .
- Hydrophobicity : Column chromatography may require gradient elution with hexane/ethyl acetate or toluene/acetone mixtures.
- Thermal Stability : Decomposition above 200°C necessitates low-temperature sublimation or vacuum drying.
Q. Mitigation Strategies :
- Use preparative HPLC with pH-stable columns for large-scale purification.
- Characterize thermal behavior via DSC (Differential Scanning Calorimetry) to optimize drying conditions.
What analytical techniques are suitable for detecting regioisomeric impurities in this compound?
Advanced Research Question
Methodology :
- LC-MS/MS : Employ orthogonal separation modes (e.g., HILIC and reversed-phase) to resolve regioisomers with similar logP values.
- 2D NMR : - HSQC can differentiate pyridinyl coupling patterns (e.g., 2- vs. 3-substituted pyridines).
- X-ray Crystallography : Resolve ambiguous regiochemistry, especially for crystalline intermediates like 4-[5-(trifluoromethyl)pyridin-2-yl]benzonitrile (mp 123–124°C) .
How does the electron-withdrawing nature of pentafluorophenyl and trifluoromethyl groups influence the compound's reactivity in nucleophilic reactions?
Advanced Research Question
Reactivity Profile :
- Reduced Nucleophilicity : The electron-deficient pyridine ring resists electrophilic substitution, necessitating harsh conditions (e.g., Pd-catalyzed C–H activation).
- Acid Sensitivity : Fluorinated esters may hydrolyze under basic conditions; stabilize reaction media with buffered systems (pH 6–7) .
- Steric Effects : Trifluoromethyl groups hinder access to the ester carbonyl, slowing aminolysis or transesterification.
Q. Experimental Design :
- Screen coupling agents (e.g., HATU vs. EDCI) to optimize acylation efficiency.
- Use kinetic studies (e.g., NMR reaction monitoring) to quantify activation barriers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
